N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a methoxybenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent for synthesizing novel bioactive pyrimidine derivatives.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrimidine and indole moieties are known to interact with enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- 2-amino-4,6-dimethylpyrimidium 2-hydroxybenzoate
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide is unique due to its combination of pyrimidine, indole, and methoxybenzamide groups. This structural complexity provides a diverse range of potential interactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H26N6O2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H26N6O2/c1-16-14-17(2)29-25(28-16)31-24(30-23(32)20-9-5-7-11-22(20)33-3)26-13-12-18-15-27-21-10-6-4-8-19(18)21/h4-11,14-15,27H,12-13H2,1-3H3,(H2,26,28,29,30,31,32) |
InChI Key |
RBTNPFFPNLZZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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